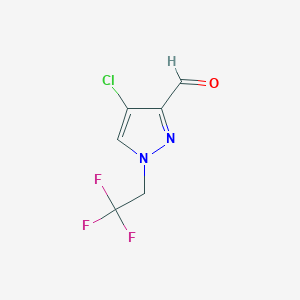

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H4ClF3N2O It is a pyrazole derivative, characterized by the presence of a chloro group at the 4-position and a trifluoroethyl group at the 1-position

Properties

IUPAC Name |

4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMRIDRJQRABLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes predictable redox transformations:

The trifluoroethyl group enhances the electrophilicity of the aldehyde, facilitating efficient oxidation to carboxylic acids. Reduction yields primary alcohols, which are precursors for ether or ester derivatives .

Condensation Reactions

The aldehyde participates in condensation with nucleophiles:

2.1. Schiff Base Formation

Reaction with primary amines (e.g., aniline, hydrazines):

-

Conditions : Ethanol, catalytic acetic acid, reflux

-

Product : Corresponding imines or hydrazones (e.g., pyrazolylhydrazones) .

-

Application : These intermediates are used in synthesizing antifungal and antibacterial agents .

2.2. Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

-

Conditions : Piperidine catalyst, ethanol, 80°C

-

Product : α,β-Unsaturated derivatives (e.g., pyrazolylacrylonitrles) .

-

Example :

Nucleophilic Substitution

The chloro substituent at position 4 undergoes displacement:

Electron-withdrawing groups (Cl, CF₃) activate the pyrazole ring for SNAr reactions, enabling efficient substitution .

4.2. Oxadiazole Formation

Condensation with hydrazides followed by cyclization:

Friedel-Crafts Hydroxyalkylation

Reaction with electron-rich aromatics (e.g., resorcinol):

-

Conditions : AlCl₃, CH₂Cl₂, 0°C → rt

-

Mechanism : Electrophilic attack at the aldehyde carbon, followed by dehydration .

Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoroethyl group stabilizes transition states in electrophilic substitutions, enhancing reaction rates .

-

Steric Considerations : Bulky substituents at position 1 reduce reactivity at adjacent positions, directing transformations to the aldehyde or chloro groups .

Comparative Reactivity with Analogues

| Compound | Reactivity at C-3 Aldehyde | Reactivity at C-4 Cl |

|---|---|---|

| 4-Chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | High (electron-deficient) | Moderate (SNAr feasible) |

| 4-Chloro-1-cyclopentylpyrazole-3-carbaldehyde | Moderate | Low |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study synthesized a series of pyrazole derivatives, including 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde, and evaluated their efficacy against various bacterial strains. Results showed that certain derivatives effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Pyrazole compounds are also explored for their anti-inflammatory effects. In a study focusing on pyrazole derivatives, it was found that modifications at the 3-position can enhance anti-inflammatory activity. The compound may contribute to this effect due to its structural characteristics, which allow for interaction with inflammatory pathways .

Agrochemical Applications

Herbicidal Activity

The compound has been investigated for its potential as a herbicide. Its structural features suggest it could inhibit specific enzymes involved in plant growth regulation. Experimental studies have shown that similar pyrazole derivatives can effectively control weed growth without harming crops, indicating a promising avenue for agricultural applications .

Material Science

Synthesis of Functional Materials

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde serves as a precursor in synthesizing novel materials with unique properties. For instance, it can be used to create polymeric materials with enhanced thermal stability and chemical resistance due to the trifluoroethyl group’s influence on the polymer backbone .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyrazole derivatives and tested their antimicrobial activities against Escherichia coli and Staphylococcus aureus. Among these compounds, one derivative featuring the trifluoroethyl group exhibited significant inhibitory effects at low concentrations, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Herbicidal Application

In agricultural trials, a formulation containing 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde was tested against common weeds in cereal crops. The results demonstrated effective weed suppression with minimal impact on crop yield, suggesting its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group may participate in hydrogen bonding or other interactions with the target molecule, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of an aldehyde group.

Uniqueness

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The aldehyde group provides a versatile functional group for further chemical modifications, making it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative with notable biological activity. The compound's unique trifluoroethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and agrochemical applications.

- Molecular Formula : C6H4ClF3N2O

- Molar Mass : 196.56 g/mol

- CAS Number : 19619552

- Structure : The compound features a pyrazole ring substituted with a chloro group and a trifluoroethyl group at specific positions, contributing to its reactivity and biological profile.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study on various substituted pyrazoles demonstrated that compounds with halogen substitutions, such as chlorine and fluorine, had enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the trifluoroethyl group is believed to contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of certain enzymes. Specifically, studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition suggests potential applications in anti-inflammatory therapies .

Case Studies

- Antibacterial Activity :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde reveals that:

- Chloro Substitution : The presence of the chloro group at the 4-position enhances the biological activity due to electron-withdrawing effects, which may stabilize the transition state during enzymatic reactions.

- Trifluoroethyl Group : This group increases lipophilicity and may improve binding interactions with biological targets.

Potential Applications

Given its biological activities, 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde has potential applications in:

- Pharmaceuticals : As a lead compound for developing new anti-inflammatory or antimicrobial agents.

- Agriculture : As a pesticide or herbicide due to its efficacy against various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.